

A Comparative Guide to Cardiac Myosin Inhibitors in Hypertrophic Cardiomyopathy

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Compound of Interest

Compound Name: Aficamten

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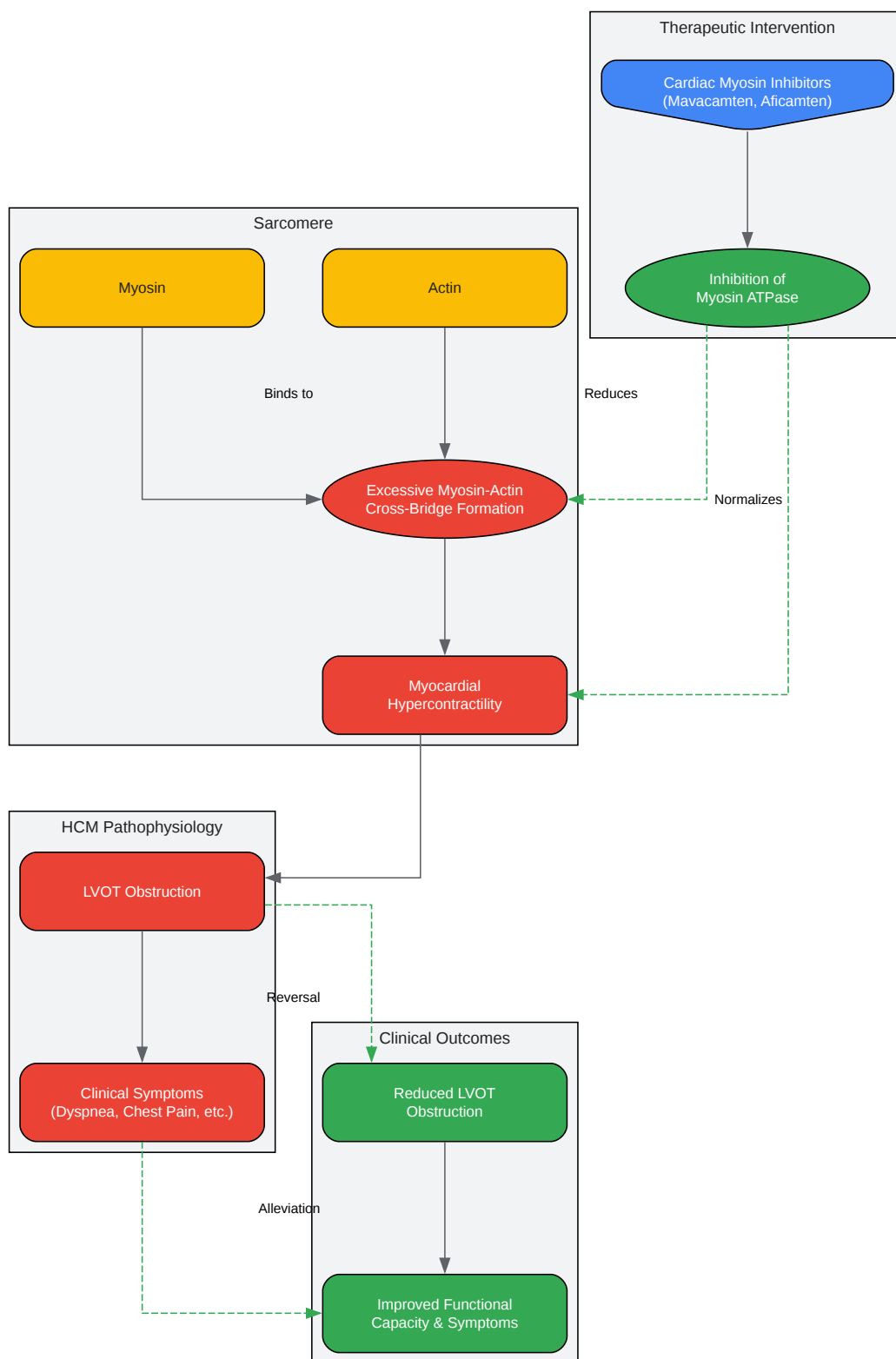
This systematic review provides a detailed comparison of cardiac myosin inhibitors (CMIs), a novel class of drugs for the treatment of hypertrophic cardiomyopathy (HCM). By directly targeting the underlying pathophysiology of myocyte hypercontractility, these agents represent a significant advancement in the management of HCM. This guide synthesizes data from pivotal clinical trials and meta-analyses to compare the efficacy and safety of Mavacamten and **Aficamten**, the two leading CMIs.

Mechanism of Action

Hypertrophic cardiomyopathy is often characterized by mutations in sarcomere proteins that lead to an excess of actin-myosin cross-bridge formations, resulting in hypercontractility, impaired relaxation, and dynamic left ventricular outflow tract (LVOT) obstruction.[1][2] Cardiac myosin inhibitors are a new class of drugs that selectively and reversibly bind to cardiac myosin.[2][3] This action reduces the number of myosin heads available to interact with actin, thereby decreasing the force of contraction and alleviating the excessive workload on the heart. [1][3] Mavacamten, the first FDA-approved drug in this class, and **Aficamten** both modulate myosin's enzymatic activity, though they bind to distinct allosteric sites.[4][5] This targeted approach helps to normalize cardiac contractility, reduce LVOT obstruction, and improve symptoms and functional capacity in patients with HCM.[6][7]

Signaling Pathway of Cardiac Myosin Inhibitors in HCM

Mechanism of Action of Cardiac Myosin Inhibitors in HCM



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Caption: Signaling pathway of cardiac myosin inhibitors in HCM.

Efficacy of Cardiac Myosin Inhibitors

Clinical trials have demonstrated the significant efficacy of both Mavacamten and **Aficamten** in improving key clinical endpoints for patients with obstructive HCM. These improvements are seen across hemodynamic measures, functional capacity, and patient-reported outcomes.

Hemodynamic and Functional Outcomes

The following table summarizes the changes in key efficacy parameters from baseline for Mavacamten and **Aficamten** compared to placebo in their respective pivotal Phase 3 trials, EXPLORER-HCM and SEQUOIA-HCM.

Efficacy Parameter	Mavacamten (EXPLORER-HCM) [8][9]	Aficamten (SEQUOIA-HCM) [10][11]	Placebo
Change in Post-Exercise LVOT Peak Gradient (mmHg)	-36	Significant Reduction	-10
Change in Resting LVOT Peak Gradient (mmHg)	Significant Reduction	Significant Reduction	Minimal Change
Change in Valsalva LVOT Peak Gradient (mmHg)	-47	Significant Reduction	Minimal Change
Proportion of Patients with ≥ 1 NYHA Class Improvement	65%	58.6%	31%
Change in Peak Oxygen Consumption (pVO ₂) (mL/kg/min)	+1.4	+1.7	Minimal Change
Change in KCCQ-Clinical Summary Score (KCCQ-CSS)	+9.1	Significant Improvement	Minimal Change

Note: Direct head-to-head trial data is not yet available. Comparisons are based on results from separate placebo-controlled trials.

Meta-analyses of randomized controlled trials further support these findings, showing that CMIs as a class lead to statistically significant improvements in LVOT gradients, NYHA functional class, and quality of life scores.[12][13][14]

Biomarker and Echocardiographic Outcomes

CMIs have also been shown to positively impact cardiac biomarkers and echocardiographic parameters, suggesting a potential for favorable cardiac remodeling.

Biomarker/Echocardiographic Parameter	Mavacamten	Aficamten	Placebo
Change in NT-proBNP	Significant Reduction	Significant Reduction	Minimal Change
Change in Cardiac Troponin I	Significant Reduction	Significant Reduction	Minimal Change
Change in LVEF	Mean reduction of -4% [15]	Modest Decrease	No significant change

Data compiled from multiple systematic reviews and clinical trial publications.[\[16\]](#)[\[17\]](#)[\[18\]](#)

Safety Profile

The safety profiles of Mavacamten and **Aficamten** are generally favorable, though they include a notable effect on left ventricular ejection fraction (LVEF), which is consistent with their mechanism of action.

Safety Outcome	Mavacamten	Aficamten	Placebo
Reversible LVEF Reduction <50%	6% of patients in EXPLORER-HCM [15]	4.9% of patients in SEQUOIA-HCM had dose reduction for LVEF <50% [19]	2% of patients in EXPLORER-HCM [15]
Treatment-Emergent Adverse Events (TEAEs)	Similar incidence to placebo [20]	Similar incidence to placebo [19]	-
Serious Adverse Events (SAEs)	Similar incidence to placebo [20]	Similar incidence to placebo [19]	-
Common Adverse Reactions (>5%)	Dizziness, Syncope [15]	Generally well-tolerated [10]	Dizziness (less frequent than Mavacamten) [15]

Due to the risk of systolic dysfunction, Mavacamten has a Risk Evaluation and Mitigation Strategy (REMS) program that requires regular monitoring of LVEF.[6]

Experimental Protocols of Pivotal Phase 3 Trials

The robust clinical data for Mavacamten and **Aficamten** are derived from their respective Phase 3, randomized, double-blind, placebo-controlled trials: EXPLORER-HCM for Mavacamten and SEQUOIA-HCM for **Aficamten**.

EXPLORER-HCM (Mavacamten)

- Objective: To evaluate the efficacy and safety of Mavacamten in adults with symptomatic obstructive HCM.[21]
- Study Design: 251 adult patients with symptomatic (NYHA Class II or III) obstructive HCM, LVOT peak gradient ≥ 50 mmHg, and LVEF $\geq 55\%$ were randomized 1:1 to receive Mavacamten or placebo once daily for 30 weeks.[8][15]
- Primary Endpoint: A composite of either an increase in peak oxygen consumption (pVO_2) by ≥ 1.5 mL/kg/min plus an improvement in NYHA class by at least 1, or an increase of pVO_2 by ≥ 3.0 mL/kg/min with no worsening in NYHA class at week 30.[21][22]
- Secondary Endpoints: Included changes in post-exercise LVOT gradient, pVO_2 , NYHA class, and patient-reported outcomes via the Kansas City Cardiomyopathy Questionnaire (KCCQ) and the Hypertrophic Cardiomyopathy Symptom Questionnaire (HCMSQ).[8][21]
- Dosing: Initiated at 5 mg once daily, with dose adjustments based on Valsalva LVOT gradient, LVEF, and plasma concentrations to optimize response and maintain safety.[15]

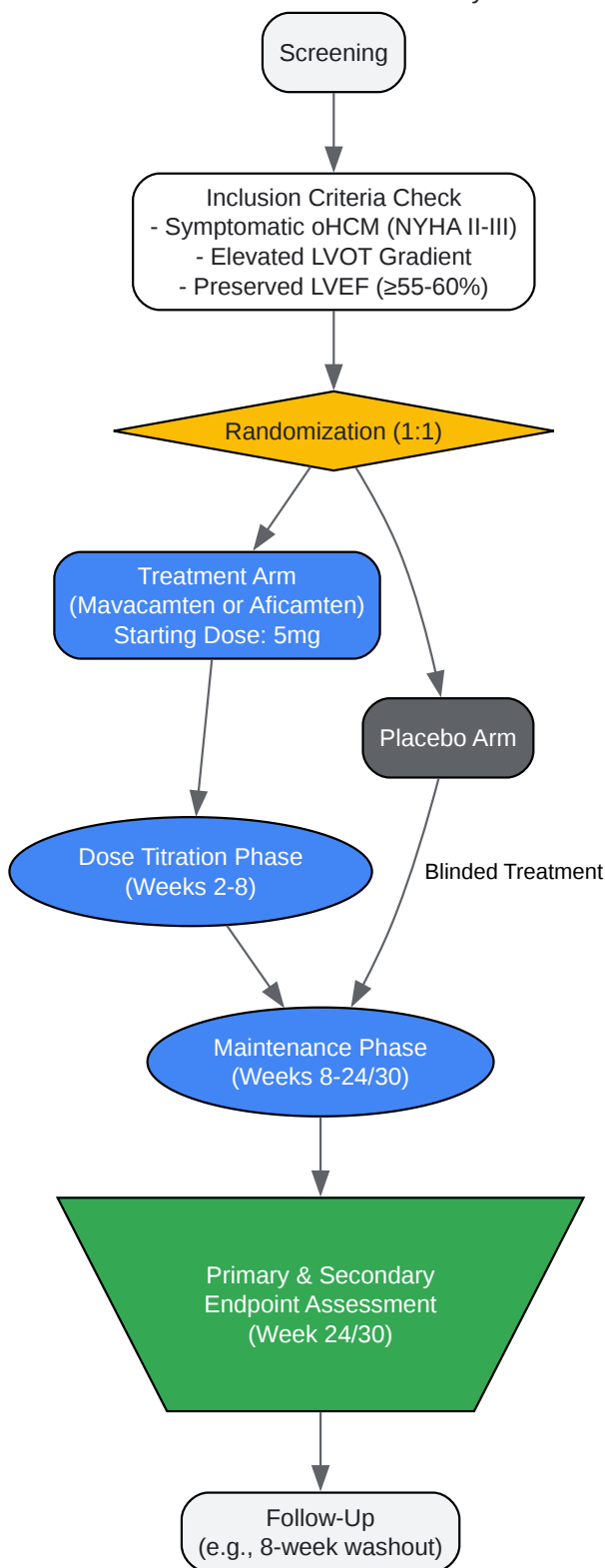
SEQUOIA-HCM (Aficamten)

- Objective: To evaluate the efficacy and safety of **Aficamten** versus placebo in adults with symptomatic obstructive HCM.[23]
- Study Design: 282 patients with symptomatic (NYHA Class II or III) obstructive HCM, LVEF $\geq 60\%$, resting LVOT gradient ≥ 30 mmHg, and post-Valsalva LVOT gradient ≥ 50 mmHg were randomized 1:1 to receive **Aficamten** or placebo for 24 weeks.[11][23]

- Primary Endpoint: Change in peak oxygen consumption (pVO_2) from baseline to week 24 as measured by cardiopulmonary exercise testing.[10]
- Secondary Endpoints: Included changes in the Kansas City Cardiomyopathy Questionnaire Clinical Summary Score (KCCQ-CSS), proportion of patients with ≥ 1 NYHA class improvement, and changes in LVOT gradients.[11]
- Dosing: Started at 5 mg once daily, with opportunities to titrate up to a maximum of 20 mg based on echocardiographic assessments of LVOT gradient and LVEF to find the lowest effective dose.[24][25]

Clinical Trial Workflow

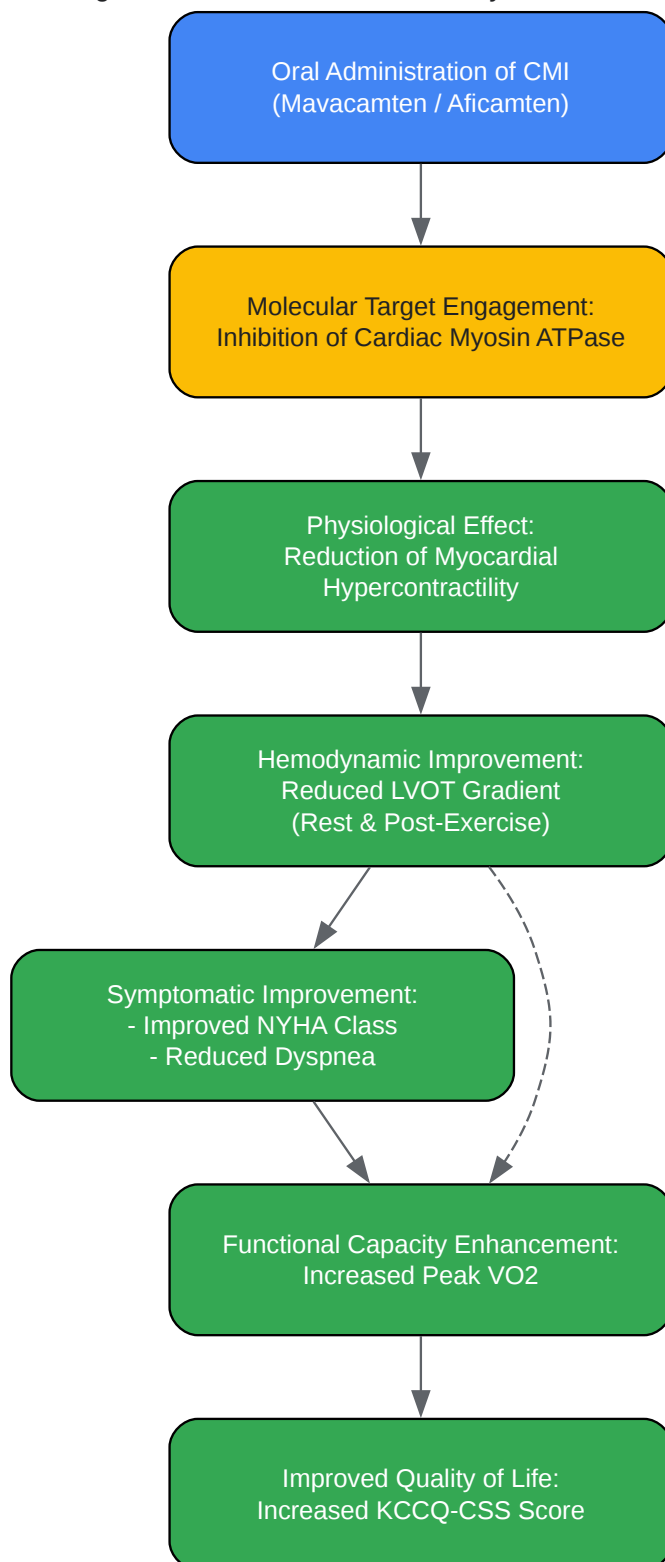
Pivotal Clinical Trial Workflow for Cardiac Myosin Inhibitors

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Caption: Generalized workflow of pivotal clinical trials for CMIs.

Logical Relationship: From Drug Administration to Clinical Benefit

Logical Framework for CMI Efficacy in oHCM



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Caption: Logical flow from CMI administration to clinical outcomes.

Conclusion

Cardiac myosin inhibitors, specifically Mavacamten and **Aficamten**, have emerged as highly effective, disease-specific therapies for symptomatic obstructive hypertrophic cardiomyopathy. [26][27] They have consistently demonstrated substantial improvements in LVOT obstruction, functional capacity, and patient-reported quality of life. [12][20] While their safety profiles are generally comparable to placebo, careful monitoring of LVEF is a key consideration in their clinical use. [18] The ongoing and future research, including long-term extension studies and potential head-to-head comparisons, will further delineate the role of these transformative agents in the management of HCM.

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